O-Trichloroacroylsalicylic acid
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Overview
Description
2-[(Trichloroacryloyl)oxy]benzoic acid is an organic compound with the molecular formula C10H5Cl3O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a trichloroacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichloroacryloyl)oxy]benzoic acid typically involves the esterification of benzoic acid with trichloroacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5COOH+Cl3CCH=CHCOCl→C6H5COOCH=CHCCl3+HCl
Industrial Production Methods
Industrial production of 2-[(Trichloroacryloyl)oxy]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(Trichloroacryloyl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the trichloroacryloyl group to a less chlorinated form.
Substitution: The trichloroacryloyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Less chlorinated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Trichloroacryloyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzoic acid derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trichloroacryloyl)oxy]benzoic acid involves its interaction with molecular targets through its trichloroacryloyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Chloroacetyl)oxy]benzoic acid
- 2-[(Bromoacetyl)oxy]benzoic acid
- 2-[(Fluoroacetyl)oxy]benzoic acid
Uniqueness
2-[(Trichloroacryloyl)oxy]benzoic acid is unique due to the presence of the trichloroacryloyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the trichloroacryloyl group provides a higher degree of reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63981-14-6 |
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Molecular Formula |
C10H5Cl3O4 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2-(2,3,3-trichloroprop-2-enoyloxy)benzoic acid |
InChI |
InChI=1S/C10H5Cl3O4/c11-7(8(12)13)10(16)17-6-4-2-1-3-5(6)9(14)15/h1-4H,(H,14,15) |
InChI Key |
YDBGLAWPVCIXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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